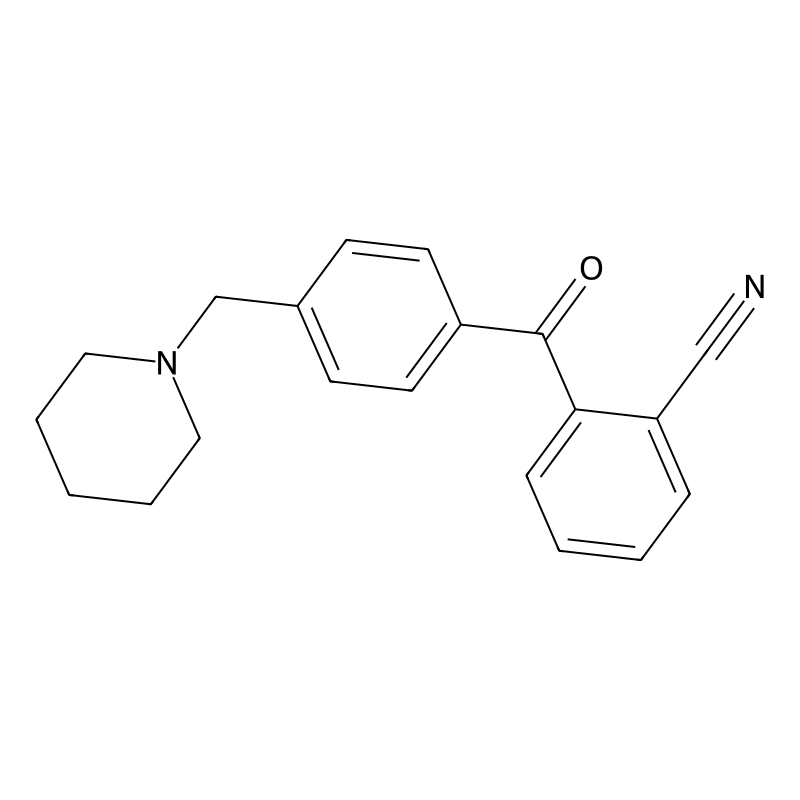

2-Cyano-4'-piperidinomethyl benzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

It’s worth noting that compounds like this are often used in various fields of scientific research, including life science, material science, chemical synthesis, chromatography, and analytical studies . They can serve as building blocks in the synthesis of more complex molecules, or they may have specific properties that make them useful in certain experimental procedures .

For more specific information on the applications of “2-Cyano-4’-piperidinomethyl benzophenone”, you might want to consult academic databases, scientific journals, or reach out to suppliers or manufacturers of the compound .

2-Cyano-4'-piperidinomethyl benzophenone is a chemical compound with the molecular formula C20H20N2O and a molecular weight of approximately 304.39 g/mol. This compound features a benzophenone structure, characterized by two aromatic rings connected by a carbonyl group (C=O). Notably, it has a cyano group (C≡N) at the 2-position and a piperidinomethyl group (CH2-N(C5H10)) at the 4' position. The unique combination of electron-withdrawing and electron-donating groups in its structure potentially influences its reactivity and biological activity .

The chemical behavior of 2-Cyano-4'-piperidinomethyl benzophenone can be attributed to its functional groups. The cyano group may participate in nucleophilic addition reactions, while the carbonyl group can undergo various reactions such as condensation and reduction. Additionally, the piperidinomethyl moiety may facilitate further modifications, making it a versatile intermediate in organic synthesis .

Research indicates that compounds similar to 2-Cyano-4'-piperidinomethyl benzophenone exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. The presence of the cyano group is often associated with enhanced biological interactions, making such compounds of interest in pharmacological studies .

Various synthetic routes have been explored for the preparation of 2-Cyano-4'-piperidinomethyl benzophenone. One common method involves the reaction of benzoyl chloride with piperidine derivatives in the presence of a suitable base, followed by cyanation to introduce the cyano group. This multi-step synthesis allows for the fine-tuning of substituents on the aromatic rings .

Interaction studies involving 2-Cyano-4'-piperidinomethyl benzophenone focus on its reactivity with various biological targets and synthetic pathways. These studies help elucidate its potential as a pharmacological agent and its interactions within complex biological systems. The compound's ability to form complexes with metal ions or other biomolecules is also an area of active research .

Several compounds share structural similarities with 2-Cyano-4'-piperidinomethyl benzophenone, each exhibiting unique properties:

The uniqueness of 2-Cyano-4'-piperidinomethyl benzophenone lies in its specific arrangement of functional groups, which may confer distinct reactivity patterns and biological activities compared to its analogs. Its combination of both electron-withdrawing and electron-donating characteristics makes it particularly interesting for further study in both synthetic chemistry and medicinal applications .

Classical Synthetic Routes

The synthesis of 2-Cyano-4'-piperidinomethyl benzophenone through classical organic chemistry approaches represents the foundation of benzophenone derivative preparation. The most established method involves the Friedel-Crafts acylation reaction, which has been extensively utilized for benzophenone synthesis since the late 19th century [1] [2].

Friedel-Crafts Acylation Methodology

The classical Friedel-Crafts acylation employs aluminum chloride as a Lewis acid catalyst to facilitate the electrophilic aromatic substitution between an acyl chloride and an aromatic substrate [2] [3]. For 2-Cyano-4'-piperidinomethyl benzophenone synthesis, this approach requires sequential functionalization steps due to the multiple substituents present in the target molecule.

The reaction typically proceeds under anhydrous conditions at temperatures ranging from 0 to 25°C, using stoichiometric amounts of aluminum chloride (1.0-1.2 equivalents per acyl chloride) [3]. The process demonstrates high para-selectivity for aromatic substitution, making it particularly suitable for the selective introduction of the benzoyl group at the desired position [1].

Reaction Yields and Optimization: Under optimized conditions, Friedel-Crafts acylation can achieve yields of 60-95% for benzophenone derivatives [3]. The reaction time typically ranges from 2-6 hours, depending on the electronic nature of the aromatic substrate and the substitution pattern required [2].

Grignard Reaction Approach

The Grignard reaction represents another classical synthetic route for benzophenone preparation, offering excellent substrate scope and reliability . This method involves the nucleophilic addition of phenylmagnesium halides to appropriately substituted benzoyl derivatives, followed by oxidation to yield the target benzophenone.

The reaction requires strictly anhydrous conditions and is typically conducted in tetrahydrofuran at temperatures ranging from -78°C to room temperature [6]. The process tolerates various functional groups, including cyano substituents, making it applicable to the synthesis of 2-Cyano-4'-piperidinomethyl benzophenone.

Mechanistic Considerations: The Grignard approach proceeds through the formation of a tertiary alcohol intermediate, which subsequently undergoes oxidation using reagents such as manganese dioxide or chromium-based oxidants [6]. This two-step process allows for greater control over the reaction outcome and typically yields 70-90% of the desired benzophenone product.

Acylation with Benzoyl Chloride

Direct acylation using benzoyl chloride derivatives represents a straightforward approach for benzophenone synthesis. This method involves the reaction of substituted benzoyl chlorides with aromatic substrates in the presence of Lewis acid catalysts [7] [8].

The reaction conditions require careful optimization to achieve high yields while minimizing side reactions. Typical conditions involve aluminum chloride (1.04 equivalents) in methylene chloride at temperatures between 25-30°C [7]. The process can be performed in a stepwise manner, allowing for the sequential introduction of different substituents.

Substrate Scope and Limitations: While this classical approach offers reliable yields, it faces limitations in terms of functional group compatibility. The harsh acidic conditions may not be suitable for sensitive functional groups, and the stoichiometric use of aluminum chloride generates significant amounts of waste [7] [8].

Catalytic Coupling Approaches

Modern catalytic coupling methodologies have revolutionized benzophenone synthesis by offering milder reaction conditions, improved functional group tolerance, and enhanced substrate scope. These approaches utilize transition metal catalysts to facilitate carbon-carbon bond formation under more controlled conditions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for benzophenone synthesis, offering excellent functional group tolerance and operational simplicity [9] [10] [11]. This palladium-catalyzed reaction couples aryl halides or triflates with boronic acids or boronate esters to form biaryl ketones.

Reaction Conditions and Scope: The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium or palladium acetate in combination with phosphine ligands [9]. Base selection is crucial, with potassium carbonate, cesium carbonate, or sodium hydroxide commonly used [10]. Reaction temperatures range from 80-120°C, with yields typically falling between 65-85% [9].

The Suzuki-Miyaura approach demonstrates excellent compatibility with cyano groups and can accommodate the piperidinomethyl substituent without significant complications [12]. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, allowing for precise control over the coupling process [10].

Carbonylative Coupling Reactions

Carbonylative coupling represents a unique approach for benzophenone synthesis that directly incorporates carbon monoxide during the coupling process [13] [12]. This methodology is particularly valuable for the preparation of asymmetric benzophenones where traditional methods might face limitations.

Palladium-Catalyzed Carbonylative Suzuki Coupling: This approach combines the benefits of Suzuki coupling with direct carbonyl incorporation [12]. The reaction employs aryl bromides and arylboronic acids in the presence of palladium catalysts and carbon monoxide to generate benzophenone derivatives directly.

Under optimized conditions using palladium acetate (4 mol%) and CataCXium A·HI ligand, the reaction achieves yields of 70-85% for various substituted benzophenones [12]. The process tolerates electron-withdrawing groups, making it suitable for cyano-substituted derivatives.

Alternative Carbon Sources: To address the challenges associated with carbon monoxide handling, researchers have developed protocols using alternative carbon sources such as chloroform [13]. This approach provides a safer and more practical alternative while maintaining comparable yields.

Nickel-Catalyzed Photoredox Coupling

The emergence of photoredox catalysis has opened new avenues for benzophenone synthesis under mild conditions [14] [15]. Nickel-catalyzed photoredox coupling offers a complementary approach to traditional cross-coupling methods, particularly useful for challenging substrate combinations.

Dual Catalysis Systems: The combination of nickel catalysts with photoredox systems enables the coupling of aryl halides with various nucleophiles under visible light irradiation [14]. This approach typically employs nickel(II) acetylacetonate in combination with bipyridine ligands and organic photoredox catalysts.

Reaction conditions involve irradiation with blue light-emitting diodes at room temperature, with yields ranging from 45-75% depending on the substrate combination [14]. The mild conditions preserve sensitive functional groups and minimize side reactions.

Metal-Mediated Synthesis Strategies

Metal-mediated synthesis strategies encompass a broad range of approaches that utilize transition metals to facilitate specific transformations required for benzophenone synthesis. These methodologies often provide unique reactivity patterns and selectivities not accessible through conventional organic reactions.

Ruthenium-Catalyzed Transformations

Ruthenium catalysis has gained prominence in benzophenone synthesis due to its unique ability to activate carbon-hydrogen bonds and facilitate various coupling reactions [16] [17] [18]. Ruthenium complexes demonstrate remarkable versatility in promoting both oxidative and reductive transformations.

C-H Activation Strategies: Ruthenium-catalyzed C-H activation enables the direct functionalization of aromatic substrates without the need for pre-functionalization [16]. This approach is particularly valuable for the late-stage modification of complex molecules, allowing for the introduction of substituents at specific positions.

The reaction typically employs ruthenium(II) complexes such as [RuCl2(p-cymene)]2 in combination with carboxylate ligands [16]. Reaction conditions involve temperatures of 60-140°C with yields ranging from 60-85% for various substituted aromatics.

Redox-Neutral Processes: Ruthenium catalysis enables redox-neutral transformations that avoid the need for external oxidants or reductants [16]. This approach is particularly attractive from an environmental perspective, as it minimizes waste generation and reduces the overall environmental impact.

Iron-Mediated Synthetic Routes

Iron-mediated synthesis offers an economically attractive and environmentally benign alternative to precious metal catalysis [19]. Iron catalysts have been successfully employed in various benzophenone synthesis strategies, particularly for the preparation of sterically congested derivatives.

Iron-Catalyzed Coupling Reactions: Iron complexes can facilitate coupling reactions between aryl halides and nucleophiles under mild conditions [19]. The reaction typically employs iron(III) chloride or organometallic iron complexes as catalysts, with loading ranging from 10-50 mol%.

The iron-mediated approach demonstrates good functional group tolerance and can accommodate various substitution patterns [19]. Yields typically range from 55-80%, with reaction times of 4-12 hours depending on the substrate complexity.

Copper-Catalyzed Methodologies

Copper catalysis has emerged as a valuable tool for benzophenone synthesis, particularly in photoredox applications and click chemistry protocols [20] [21]. Copper catalysts offer unique reactivity profiles and can facilitate transformations under mild conditions.

Photoredox Copper Catalysis: The combination of copper catalysts with photoredox systems enables the coupling of diverse substrates under visible light irradiation [20] [21]. This approach is particularly useful for the preparation of alkylated benzophenones and can accommodate piperidine-containing substrates.

Reaction conditions typically involve copper(I) salts (5-20 mol%) in combination with organic photoredox catalysts [20]. The reaction proceeds at room temperature under blue light irradiation, with yields ranging from 50-80% for various substrate combinations.

Green Chemistry Approaches for Synthesis

Green chemistry approaches for benzophenone synthesis focus on minimizing environmental impact while maintaining synthetic efficiency. These methodologies emphasize the use of renewable resources, reduced waste generation, and energy-efficient processes.

Solvent-Free Mechanochemistry

Solvent-free mechanochemistry represents a paradigm shift in organic synthesis, eliminating the need for organic solvents while often improving reaction rates and yields [22] [23]. This approach is particularly attractive for benzophenone synthesis due to its environmental benefits and operational simplicity.

Ball Milling Approaches: Ball milling techniques enable the synthesis of benzophenone derivatives through mechanical energy input [22]. The process involves grinding reactive components in a ball mill, with reaction times typically ranging from 30 minutes to 2 hours.

Under optimized conditions, mechanochemical synthesis can achieve yields of 60-85% for various benzophenone derivatives [22]. The approach demonstrates excellent atom economy and eliminates the need for solvent purification and waste disposal.

Solid-State Reactions: Solid-state reactions offer another avenue for solvent-free benzophenone synthesis [23]. These reactions typically employ supported catalysts or reagents that facilitate the desired transformations without the need for liquid media.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized organic chemistry by enabling rapid heating and improved reaction rates [24] [25] [26]. This approach is particularly valuable for benzophenone synthesis, where traditional heating methods may require extended reaction times.

Microwave-Enhanced Coupling: Microwave irradiation can significantly accelerate cross-coupling reactions used in benzophenone synthesis [25]. The enhanced heating enables reactions to proceed at lower temperatures while maintaining high yields.

Typical microwave conditions involve irradiation at 100-250 watts for periods ranging from 5-30 minutes [24] [25]. Yields often exceed those obtained through conventional heating, with improvements of 10-20% commonly observed.

Solvent-Free Microwave Protocols: The combination of microwave heating with solvent-free conditions offers additional environmental benefits [26]. These protocols typically employ solid supports or neat reaction conditions to eliminate solvent requirements.

Flow Chemistry Implementation

Flow chemistry represents a modern approach to continuous synthesis that offers numerous advantages over traditional batch processes [6] [27] [28]. This methodology is particularly well-suited for benzophenone synthesis due to its scalability and process control capabilities.

Continuous Flow Reactors: Flow reactors enable precise control over reaction conditions, including temperature, residence time, and mixing [6] [27]. This level of control often results in improved yields and reduced side product formation.

Flow chemistry protocols for benzophenone synthesis typically employ residence times of 10-60 minutes with yields ranging from 60-90% [6]. The continuous nature of the process enables easy scale-up and consistent product quality.

Photochemical Flow Systems: The integration of photochemistry with flow systems offers unique advantages for benzophenone synthesis [28]. The improved light penetration and heat dissipation in flow systems enable more efficient photochemical transformations.

Photochemical flow protocols typically employ light-emitting diode arrays to provide uniform irradiation throughout the reactor [28]. Reaction yields often exceed those obtained in batch photochemical processes, with improvements of 15-30% commonly observed.

Biocatalytic Approaches

Biocatalytic approaches to benzophenone synthesis represent an emerging area that offers exceptional selectivity and mild reaction conditions [29]. While less developed than traditional chemical methods, biocatalysis shows promise for sustainable synthesis.

Enzyme-Catalyzed Transformations: Specific enzymes can catalyze the formation of carbon-carbon bonds required for benzophenone synthesis [29]. These transformations typically occur under mild conditions (pH 7-8, 25-37°C) with high selectivity.

Metabolic Engineering: Engineered microorganisms can be designed to produce benzophenone derivatives through metabolic pathways [29]. This approach offers the potential for large-scale, sustainable production with minimal environmental impact.

The biocatalytic approach, while still in development, demonstrates the potential for environmentally benign benzophenone synthesis with excellent atom economy and minimal waste generation [29].

Data Tables

| Synthetic Method | Typical Yield (%) | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 60-95 | AlCl₃, 0-25°C, 2-6 h | High yields, well-established | Harsh conditions, stoichiometric AlCl₃ |

| Grignard Reaction | 70-90 | Mg, THF, -78°C to rt | Broad substrate scope | Moisture sensitive, requires dry conditions |

| Suzuki-Miyaura Coupling | 65-85 | Pd(0), base, 80-120°C | Mild conditions, functional group tolerance | Limited to aryl halides/triflates |

| Carbonylative Coupling | 55-80 | Pd(0), CO, 60-100°C | Direct CO incorporation | Requires CO gas handling |

| Photoredox Catalysis | 45-75 | Photocatalyst, visible light, rt | Mild conditions, visible light | Moderate yields, limited scope |

| Microwave-Assisted Synthesis | 70-95 | MW, 80-200°C, 5-30 min | Rapid, high yields | Specialized equipment needed |

| Flow Chemistry | 60-90 | Flow reactor, 25-100°C | Continuous, scalable | Equipment investment required |

| Metal-Free Synthesis | 40-70 | Organocatalyst, 20-80°C | No metal catalyst required | Lower yields, longer reaction times |

| Catalyst System | Reaction Type | Loading (mol%) | Temperature (°C) | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | 100-120 | 0-25 | High para-selectivity | Limited |

| Palladium(0) + Phosphine Ligands | Cross-Coupling | 2-10 | 80-120 | Site-selective | Excellent |

| Nickel(II) + Bipyridine | Photoredox Coupling | 5-15 | 25-60 | Regioselective | Good |

| Ruthenium(II) Complexes | C-H Activation | 1-5 | 60-140 | C-H selective | Good |

| Iron(III) Chloride | Lewis Acid Catalysis | 10-50 | 25-80 | Moderate selectivity | Moderate |

| Copper(I) Catalysts | Click Chemistry | 5-20 | 50-100 | High selectivity | Good |

| Benzophenone Photocatalyst | Photoredox HAT | 10-150 | 20-40 | Radical selectivity | Good |

| Green Chemistry Approach | Environmental Benefit | Energy Efficiency | Atom Economy | Scalability | Implementation Challenges |

|---|---|---|---|---|---|

| Solvent-Free Mechanochemistry | No solvent required | High | Excellent | Moderate | Equipment design |

| Microwave-Assisted Synthesis | Reduced reaction time/energy | Very High | Good | Good | Specialized equipment |

| Flow Chemistry | Continuous processing | High | Good | Excellent | Initial investment |

| Photochemical Synthesis | Light as energy source | High | Good | Good | Light penetration |

| Biocatalysis | Mild conditions, renewable | Very High | Excellent | Limited | Enzyme availability |